1-bromo-2-isocyanato-4,5-dimethoxybenzene
Description
1-Bromo-2-isocyanato-4,5-dimethoxybenzene (CAS: 1232688-41-3) is a halogenated aromatic compound featuring a bromo group at position 1, an isocyanato (-NCO) group at position 2, and methoxy (-OCH₃) groups at positions 4 and 4. Its bromo substituent enables participation in cross-coupling reactions (e.g., Suzuki or Heck reactions), while the methoxy groups enhance solubility in organic solvents .
Properties
CAS No. |
1232688-41-3 |
|---|---|
Molecular Formula |
C9H8BrNO3 |
Molecular Weight |
258.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-bromo-2-isocyanato-4,5-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 2-isocyanato-4,5-dimethoxybenzene using bromine or a bromine-containing reagent under controlled conditions . The reaction conditions often require a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the substitution reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
1-Bromo-2-isocyanato-4,5-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The isocyanate group can be oxidized to form isocyanurates or reduced to form amines. Typical reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds, which are valuable in pharmaceutical synthesis.
Major products formed from these reactions include substituted benzene derivatives, heterocyclic compounds, and various functionalized organic molecules.
Scientific Research Applications
1-Bromo-2-isocyanato-4,5-dimethoxybenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of bioactive molecules and probes for studying biological systems.
Medicine: It serves as a precursor in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1-bromo-2-isocyanato-4,5-dimethoxybenzene involves its reactive functional groups. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form ureas and carbamates, respectively. These reactions are often catalyzed by acids or bases and proceed through the formation of a tetrahedral intermediate .
The bromine atom in the compound can participate in electrophilic aromatic substitution reactions, where it is replaced by other electrophiles. This process involves the formation of a positively charged benzenonium intermediate, followed by deprotonation to restore aromaticity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related bromo- and methoxy-substituted benzene derivatives, focusing on substituent positions, electronic effects, and applications. Key analogs include:
Table 1: Structural and Physical Properties of Selected Compounds
Reactivity and Electronic Effects
- Electron-Withdrawing vs. Donating Groups : The bromo and isocyanato groups are electron-withdrawing, reducing electron density on the aromatic ring, while methoxy groups are electron-donating. This contrast creates regions of varied reactivity, enabling selective functionalization .
- Steric Effects : Bulky substituents (e.g., 1,2-difluoro-4,5-dimethoxybenzene in ) hinder coordination in metal complexes, whereas smaller groups like methoxy facilitate interactions.
- Isocyanato Reactivity : The -NCO group undergoes addition reactions with amines or alcohols, distinguishing it from halogenated analogs. This property is exploitable in polyurethane or urea synthesis .
Biological Activity
1-Bromo-2-isocyanato-4,5-dimethoxybenzene is an organic compound characterized by its unique structure, which includes a bromine atom and an isocyanate group attached to a dimethoxy-substituted benzene ring. This compound has garnered attention due to its potential biological activities and interactions with various biomolecules.
- Molecular Formula : C₉H₈BrN₃O₃
- Molecular Weight : 258.07 g/mol
- Functional Groups : Isocyanate, bromine, methoxy
Biological Activity
The biological activity of this compound is primarily attributed to its isocyanate functional group. Isocyanates are known for their reactivity with nucleophiles, including amino acids and proteins, which can lead to modifications that significantly affect protein function and cellular processes.
Interaction with Proteins
Research indicates that isocyanates can form covalent bonds with nucleophilic sites in proteins, leading to alterations in protein structure and function. Such interactions are crucial in evaluating the safety and efficacy of compounds containing isocyanate functionalities in medicinal chemistry. For instance, studies have shown that isocyanates can inhibit enzymes or alter receptor activities, potentially leading to therapeutic applications or toxicological concerns .
The mechanism of action for this compound involves:
- Covalent Bond Formation : The isocyanate group interacts with nucleophiles (e.g., amino acids) to form stable adducts.
- Protein Modifications : These adducts can lead to changes in enzymatic activity or receptor binding affinity.
Comparative Analysis with Similar Compounds
To better understand the biological implications of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Isocyanato-3,5-dimethoxybenzene | Contains an isocyanate group; different methoxy positions | Lacks bromine; potentially different reactivity |
| 4-Isocyanato-1,2-dimethoxybenzene | Isocyanate group on a different position | Variability in electrophilic substitution patterns |
| 1-Bromo-3-methoxy-4-nitrobenzene | Contains nitro instead of isocyanate | Exhibits different biological activities |
| 2-Isocyanatophenol | Simple phenolic structure with an isocyanate group | More reactive towards nucleophiles due to phenolic nature |
Case Studies and Research Findings
Several studies have explored the biological implications of compounds containing isocyanate groups:
- Protein Modification Studies : A study demonstrated that exposure to various isocyanates led to significant modifications in protein structure, which could have implications for both toxicity and therapeutic efficacy .
- Anticancer Potential : Research has indicated that certain isocyanates exhibit anticancer properties by inducing apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .
- Antimicrobial Activity : Some derivatives of isocyanates have shown promising antimicrobial activities against various pathogens, suggesting potential applications in developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
